1-[(2-chlorophenyl)methanesulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-[(2-chlorophenyl)methanesulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, a triazole ring, and a piperidine ring. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research in various fields.
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) ions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a chlorophenyl boronic acid with a suitable halide.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methanesulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-chlorophenyl)methanesulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring, for example, is known to engage in hydrogen bonding and π-stacking interactions, which can enhance its binding affinity to biological targets. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-[(2-chlorophenyl)methanesulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Sulfonyl Piperidines: These compounds contain the piperidine ring and sulfonyl group, and are used in various chemical and biological applications.
Chlorophenyl Compounds: These compounds contain the chlorophenyl group and are known for their diverse chemical reactivity and biological activities.
Properties
Molecular Formula |
C14H17ClN4O2S |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-4-(triazol-2-yl)piperidine |
InChI |
InChI=1S/C14H17ClN4O2S/c15-14-4-2-1-3-12(14)11-22(20,21)18-9-5-13(6-10-18)19-16-7-8-17-19/h1-4,7-8,13H,5-6,9-11H2 |
InChI Key |
SJJLXQFYASMYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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